molecular formula C12H16ClN3O B122810 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline CAS No. 144514-38-5

3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline

Cat. No.: B122810
CAS No.: 144514-38-5
M. Wt: 253.73 g/mol
InChI Key: NAKMDRNNFRKBHS-UHFFFAOYSA-N
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Description

3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline is a chemical compound with the molecular formula C11H15ClN2O It is characterized by the presence of a piperazine ring substituted with an acetyl group and a chloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline typically involves the following steps:

    Formation of 4-chloroaniline: This can be achieved through the chlorination of aniline using reagents such as chlorine gas or sodium hypochlorite.

    Acetylation of piperazine: Piperazine is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Coupling Reaction: The acetylated piperazine is then coupled with 4-chloroaniline using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It serves as a probe in studying biological pathways and mechanisms, particularly those involving neurotransmission.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The chloroaniline moiety may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Acetyl-piperazin-1-YL)-4-fluoroaniline: Similar structure but with a fluorine atom instead of chlorine.

    3-(4-Acetyl-piperazin-1-YL)-4-bromoaniline: Similar structure but with a bromine atom instead of chlorine.

    3-(4-Acetyl-piperazin-1-YL)-4-iodoaniline: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline is unique due to the presence of the chloro group, which can influence its reactivity and interaction with biological targets. The chloro group can also affect the compound’s solubility, stability, and overall pharmacological profile, making it distinct from its halogenated analogs.

Properties

IUPAC Name

1-[4-(5-amino-2-chlorophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-9(17)15-4-6-16(7-5-15)12-8-10(14)2-3-11(12)13/h2-3,8H,4-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKMDRNNFRKBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438624
Record name 1-[4-(5-Amino-2-chlorophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144514-38-5
Record name 1-[4-(5-Amino-2-chlorophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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